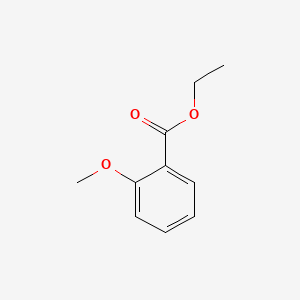

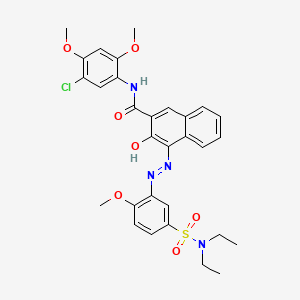

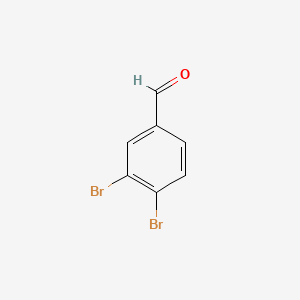

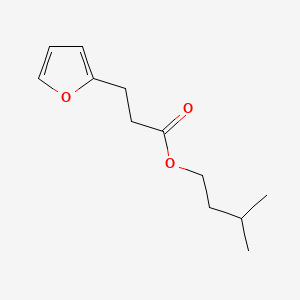

![molecular formula C15H18Si B1583934 Silane, [1,1'-biphenyl]-3-yltrimethyl- CAS No. 17938-21-5](/img/structure/B1583934.png)

Silane, [1,1'-biphenyl]-3-yltrimethyl-

Übersicht

Beschreibung

Silanes are a diverse class of organic compounds with the general formula SiR4. The R substituents can be any combination of organic or inorganic groups . Silane is a colorless gas that is highly flammable and explosive in its pure form . It is the silicon analog of methane .

Synthesis Analysis

Silane can be produced by several routes. Typically, it arises from the reaction of hydrogen chloride with magnesium silicide . It can also be prepared from metallurgical-grade silicon in a two-step process . The first step involves the reaction of silicon with hydrogen chloride at about 300 °C to produce trichlorosilane, HSiCl3, along with hydrogen gas .

Molecular Structure Analysis

Silane has a tetrahedral molecular shape . The bond length between silicon and hydrogen is 1.4798 Å .

Chemical Reactions Analysis

Silanes can undergo a variety of chemical reactions. For example, they can react with organic molecules to form silyl or boryl intermediates . They can also undergo σ-bond metathesis or σ-CAM (Complex Assisted Metathesis) mechanisms while maintaining a constant oxidation state at the metal .

Physical And Chemical Properties Analysis

Silane is a colorless, pyrophoric, toxic gas with a sharp, repulsive, pungent smell, somewhat similar to that of acetic acid . It has a molar mass of 32.117 g·mol −1 . It has a density of 1.313 g/L , a melting point of −185 °C , and a boiling point of −111.9 °C .

Wissenschaftliche Forschungsanwendungen

Polymer Composites and Coatings

Scientific Field

Summary of Application

Silane coupling agents are used in the development of polymer composites and coatings. They improve interfacial adhesive strength, water treatment, and the properties of these materials, making them valuable for multi-materialization .

Methods of Application

The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis. The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties .

Results or Outcomes

The modification of aggregated surface along with asphalt binder excel their properties. Specifically, the silane coupling agent (SCA) Glycidoxypropyl trimethoxysilane (KH-560) utilization realizes the modification purpose .

Surface Modification

Scientific Field

Summary of Application

Silane coupling agents are used for surface modification. They introduce functional groups onto the surfaces of particles, improving adhesion of the inorganic/polymer interface .

Methods of Application

Amino-silanized surfaces are used in many laboratories and in industrial processes. Among the modification methods, silane coupling agent is a simple way to introduce functional groups onto the surfaces of particles .

Results or Outcomes

Silane coupling agents have been widely used due to their simple process and no requirement of special equipment. They have been used in the synthesis of nanoparticles, ligand immobilization, dyes, adhesion strength, and organic polymers .

Direct Amide Coupling

Scientific Field

Summary of Application

Silane-mediated direct amide coupling is a straightforward method for the synthesis of amides from amines and carboxylic acids without exclusion of air or moisture .

Methods of Application

The process involves using diphenylsilane with N-methylpyrrolidine. Various amides are made efficiently, and broad functional group compatibility is shown through a Glorius robustness study .

Results or Outcomes

A gram-scale synthesis demonstrates the scalability of this method. The amide is a cornerstone functional group in organic chemistry. Amide-containing molecules are crucial in a variety of fields .

Rubber Industry

Scientific Field

Summary of Application

Silane liquid is used in the rubber industry to bond rubber and reinforcing materials, improving product durability and performance .

Methods of Application

Both solvent-based and water-based silanes depend on silane liquid, which gives them their unique properties and performance .

Results or Outcomes

Capillary water absorption and frost resistance are other notable applications .

Dental Materials

Scientific Field

Summary of Application

Silane coupling agents are used in dental materials. They improve the bond strength between the inorganic filler and the organic matrix in dental composites .

Methods of Application

The silane coupling agent is applied to the surface of the inorganic filler particles. This creates a chemical bridge between the filler and the matrix, improving the mechanical properties of the composite .

Results or Outcomes

The use of silane coupling agents in dental materials has led to improvements in the durability and performance of dental restorations .

Synthesis of Nanoparticles

Scientific Field

Summary of Application

Silane coupling agents are used in the synthesis of nanoparticles. They modify the surface of the nanoparticles, improving their dispersion in organic solvents .

Methods of Application

The silane coupling agent is applied to the surface of the nanoparticles. This modifies the surface properties of the nanoparticles, making them more compatible with organic solvents .

Results or Outcomes

The use of silane coupling agents in the synthesis of nanoparticles has improved the dispersion of nanoparticles in organic solvents, leading to better performance in various applications .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

trimethyl-(3-phenylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Si/c1-16(2,3)15-11-7-10-14(12-15)13-8-5-4-6-9-13/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKHDONHBOTZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305248 | |

| Record name | ([1,1'-Biphenyl]-3-yl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, [1,1'-biphenyl]-3-yltrimethyl- | |

CAS RN |

17938-21-5 | |

| Record name | 17938-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ([1,1'-Biphenyl]-3-yl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-BIPHENYLYL)TRIMETHYLSILANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

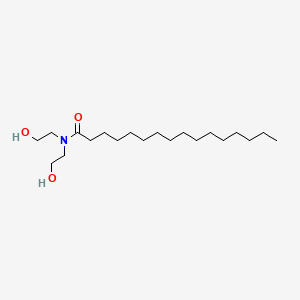

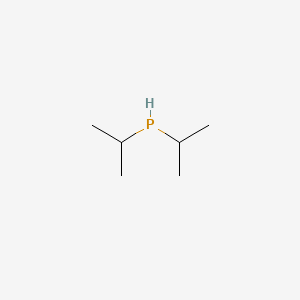

![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)